2-(benzylthio)-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)acetamide
Description
Properties
IUPAC Name |
2-benzylsulfanyl-N-[(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c1-20-16-7-8-22-10-14(16)15(19-20)9-18-17(21)12-23-11-13-5-3-2-4-6-13/h2-6H,7-12H2,1H3,(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCAFYDMXKLPEPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(COCC2)C(=N1)CNC(=O)CSCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(benzylthio)-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)acetamide is a novel chemical entity that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 370.46 g/mol. The structure features a benzylthio group and a tetrahydropyrano-pyrazole moiety, which are believed to contribute to its biological properties.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have been shown to inhibit the growth of various bacterial strains. In vitro assays demonstrated that This compound displayed moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
Anticancer Potential
Research has also explored the anticancer potential of this compound. In cell line studies, it was found to induce apoptosis in cancer cells through the activation of caspase pathways. Specifically, the compound was tested against human breast cancer cell lines (MCF-7) and showed a dose-dependent reduction in cell viability . The mechanism appears to involve the modulation of signaling pathways related to cell survival and proliferation.
Anti-inflammatory Effects
The anti-inflammatory properties of similar compounds have been documented extensively. The compound exhibited inhibitory effects on pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages . This suggests that it may be beneficial in treating inflammatory conditions.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Antimicrobial Activity | Moderate inhibition against S. aureus and B. subtilis; MIC values ranged from 50-100 µg/mL. |
| Anticancer Activity | Induced apoptosis in MCF-7 cells with IC50 values around 25 µM; involved caspase activation. |
| Anti-inflammatory Activity | Reduced TNF-alpha and IL-6 levels by 40% in LPS-stimulated macrophages at 10 µM concentration. |
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds similar to 2-(benzylthio)-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)acetamide exhibit notable antimicrobial properties. For instance:
- In vitro Studies : Compounds derived from benzothiazole and related structures have shown efficacy against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of key metabolic pathways .
- Case Study : A study on related acetamides demonstrated significant antibacterial activity against Mycobacterium tuberculosis, suggesting a potential application in treating tuberculosis infections .
Anticancer Properties
The compound's structure suggests potential anticancer activity:
- Mechanism of Action : Similar compounds have been observed to inhibit cancer cell proliferation by inducing apoptosis or cell cycle arrest. This is often mediated through the modulation of signaling pathways involved in cell growth and survival .
- Research Findings : A series of studies have evaluated the anticancer effects of benzothiazole derivatives, showing promising results against various cancer cell lines. These findings indicate that modifications in the structure can enhance cytotoxicity against specific types of cancer cells .
Antitubercular Activity
The antitubercular potential of derivatives similar to this compound has been explored extensively:
- In Vivo Studies : Active compounds were tested in mouse models for their ability to reduce bacterial load in infected tissues. Results showed significant reductions in Mycobacterium tuberculosis levels, highlighting their therapeutic promise .
- Enzyme Inhibition : Some studies have focused on the inhibition of vital mycobacterial enzymes such as isocitrate lyase and pantothenate synthetase, which are crucial for mycobacterial survival .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that include:
- Formation of the benzylthio group.
- Coupling with the tetrahydropyrano-pyrazole moiety.
- Final acetamide formation through acylation techniques.
Characterization methods such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Potential Therapeutic Applications
Given its diverse biological activities, this compound holds promise for:
- Development of New Antimicrobial Agents : Targeting resistant strains of bacteria.
- Cancer Therapy : Formulating new drugs that can effectively target cancer cells with minimal side effects.
- Tuberculosis Treatment : Providing new options for patients with drug-resistant tuberculosis strains.
Q & A
What are the recommended methodologies for synthesizing this compound, and how can reaction efficiency be optimized?
Classification: Advanced
Answer:
The synthesis of complex heterocyclic compounds like this requires multi-step protocols. Key steps include:
- Thioether linkage formation : Use coupling agents like DCC (dicyclohexylcarbodiimide) to attach the benzylthio group to the acetamide backbone under inert atmospheres (e.g., nitrogen) .
- Pyrano-pyrazole ring assembly : Cyclization via acid-catalyzed or thermal conditions, monitored by TLC/HPLC for intermediate purity .
- Optimization via Design of Experiments (DoE) : Apply fractional factorial designs to identify critical variables (e.g., solvent polarity, temperature, catalyst loading). Statistical methods reduce trial runs while accounting for interactions between parameters . Computational reaction path searches (e.g., quantum mechanical calculations) can predict optimal conditions, as demonstrated in ICReDD’s workflow .
How can researchers confirm the structural integrity and purity of this compound?
Classification: Basic
Answer:
A combination of analytical techniques is essential:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the pyrano-pyrazole ring and benzylthio substitution patterns .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and detects isotopic patterns .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% threshold for biological assays). Use C18 columns with UV detection at λ = 254 nm .
How should conflicting bioactivity data across studies be addressed?
Classification: Advanced
Answer:
Contradictions in bioactivity (e.g., enzyme inhibition vs. no effect) may arise from:
- Purity discrepancies : Re-test batches using HPLC and compare retention times with standards .
- Structural analogs : Synthesize derivatives (e.g., replacing benzylthio with methylthio) to isolate functional group contributions .
- Assay conditions : Standardize protocols (e.g., buffer pH, cell lines) and include positive controls (e.g., known inhibitors) to validate reproducibility .
What solvent systems are suitable for its synthesis and formulation?
Classification: Basic
Answer:
- Polar aprotic solvents : DMF or DMSO for SN2 reactions involving thiol groups, ensuring solubility of intermediates .
- Purification : Use ethyl acetate/hexane gradients in column chromatography for non-polar byproduct removal .
- Stability testing : Avoid halogenated solvents (e.g., chloroform) if degradation is observed via LC-MS .
How can the compound’s stability under varying storage conditions be evaluated?
Classification: Advanced
Answer:
- Accelerated degradation studies : Expose samples to heat (40°C), light (UV-Vis), and humidity (75% RH) for 4–8 weeks. Monitor via HPLC for new peaks indicating decomposition .
- Kinetic analysis : Plot degradation rates using Arrhenius equations to predict shelf-life .
- Cryopreservation : Store at -20°C in amber vials under nitrogen to minimize oxidation of the thioether group .
What computational tools are recommended for studying its reaction mechanisms?
Classification: Advanced
Answer:
- Density Functional Theory (DFT) : Model transition states for cyclization steps (e.g., pyrano-pyrazole ring closure) using Gaussian or ORCA software .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics with GROMACS .
- Docking studies : Predict binding interactions with target enzymes (e.g., kinases) using AutoDock Vina .
What strategies ensure reproducibility in biological assays?
Classification: Basic
Answer:
- Batch consistency : Use NMR-coupled LC-MS to verify compound identity across syntheses .
- Dose-response curves : Include triplicate measurements and normalize data to vehicle controls .
- Blinded experiments : Assign sample codes to avoid bias in data interpretation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
